Product packaging for Arzoxifene Hydrochloride(Cat. No.:CAS No. 182133-27-3)

Arzoxifene Hydrochloride

Cat. No.: B062560
CAS No.: 182133-27-3
M. Wt: 512.1 g/mol
InChI Key: NHSNLUIMAQQXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM) that has been extensively investigated for its potential in oncological and metabolic bone disease research. This compound acts as a potent antagonist of estrogen receptors in breast tissue, effectively inhibiting the proliferation of estrogen receptor-positive (ER+) breast cancer cells. Concurrently, it exhibits agonist activity in bone, helping to maintain bone mineral density, which positions it as a compelling candidate for research into the treatment and prevention of postmenopausal osteoporosis and the management of breast cancer metastases to bone. Its high binding affinity and tissue-selective profile make it a valuable pharmacological tool for elucidating the complex mechanisms of estrogen receptor signaling and for developing next-generation therapies for hormone-dependent conditions. Researchers utilize this compound in in vitro cell culture studies to investigate cell proliferation, apoptosis, and gene expression, and in in vivo models to study tumor growth, metastasis, and bone metabolism. This product is supplied with detailed analytical documentation, including HPLC and MS data, to ensure identity and purity for consistent, reliable research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30ClNO4S B062560 Arzoxifene Hydrochloride CAS No. 182133-27-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSNLUIMAQQXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939527
Record name 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182133-27-3
Record name Arzoxifene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182133-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arzoxifene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARZOXIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU88PI0433
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations into Arzoxifene Hydrochloride Action

Estrogen Receptor Interaction and Ligand-Dependent Conformational Dynamics

The interaction of arzoxifene (B129711) with estrogen receptors is the initial event that dictates its biological activity. Like other SERMs, arzoxifene does not simply block the receptor but actively modulates its function. The binding of arzoxifene induces a unique conformational change in the estrogen receptor, which is distinct from the conformations induced by either estrogens (agonists) or pure antiestrogens. This ligand-specific receptor shape is critical for subsequent interactions with other proteins that regulate gene transcription.

Arzoxifene demonstrates a significant binding affinity for both estrogen receptor subtypes, ERα and ERβ. aacrjournals.org Research using competitive inhibition binding assays has quantified this affinity relative to estradiol (B170435) (E₂). Studies have shown that arzoxifene exhibits a slightly greater affinity for human ERα (hERα) compared to rat ERβ (rERβ). aacrjournals.org Its active metabolite, desmethylarzoxifene (DMA), which is formed after rapid metabolism of the parent compound, generally shows an even higher affinity for both receptor subtypes. aacrjournals.orgnih.gov The binding affinities are influenced by temperature, with values at physiological temperature (37°C) being particularly relevant. aacrjournals.org

CompoundReceptor SubtypeTemperatureRelative Binding Affinity (RBA) vs. Estradiol
ArzoxifeneHuman ERα4°C0.55
ArzoxifeneHuman ERα37°C0.60
ArzoxifeneRat ERβ4°C0.28
ArzoxifeneRat ERβ37°C0.24
Desmethylarzoxifene (DMA)Human ERα37°C0.92
Desmethylarzoxifene (DMA)Rat ERβ37°C0.86

Data sourced from research on recombinantly expressed estrogen receptors. aacrjournals.org

The tissue-specific effects of SERMs like arzoxifene are determined by the differential recruitment of transcriptional co-activators and corepressors to the ligand-receptor complex. When an agonist like estradiol binds to the ER, the receptor adopts a conformation that promotes the binding of co-activator proteins (e.g., SRC-1), leading to gene transcription. nih.gov Conversely, when a SERM binds, the induced conformation can either prevent co-activator binding or actively recruit corepressor proteins (e.g., N-CoR, SMRT), which suppress gene transcription. nih.govresearchgate.net

The specific balance of co-activators and corepressors varies between different cell types. In tissues where arzoxifene acts as an antagonist (like the breast), its binding to the ER is thought to favor a conformation that leads to the recruitment of corepressor complexes, thereby blocking estrogen-mediated gene expression. wikipedia.orgresearchgate.net In tissues where it acts as an agonist (like bone), the arzoxifene-ER complex likely adopts a conformation that allows for the recruitment of co-activators, mimicking the effects of estrogen. drugbank.comwikipedia.org This differential recruitment is the molecular basis for the desired tissue-selective activity profile of arzoxifene.

Tissue-Selective Modulation of Estrogenic Pathways

Arzoxifene was engineered to provide a specific profile of estrogenic and antiestrogenic activity across different tissues, aiming to retain the beneficial effects of estrogen in certain systems while blocking its detrimental effects in others. nih.gov

TissuePrimary Estrogen ReceptorArzoxifene ActivityObserved Effect
Mammary EpitheliumERαAntagonistInhibition of cell proliferation, reduction in cancer risk. aacrjournals.orgaacrjournals.org
Uterine EndometriumERαAntagonist / NeutralNo stimulation of endometrial proliferation or thickness. nih.govoup.com
Skeletal BoneERα / ERβAgonistSuppression of bone turnover, increase in bone mineral density. nih.govlilly.com

In breast tissue, arzoxifene functions as a potent estrogen antagonist. aacrjournals.orgnih.gov Preclinical studies demonstrated its ability to inhibit the proliferation of estrogen-stimulated MCF-7 human breast cancer cells, with an efficacy superior to that of tamoxifen (B1202) and equivalent to raloxifene (B1678788). nih.gov In animal models, arzoxifene was shown to be significantly more potent than raloxifene in preventing the development of chemically induced mammary cancers. wikipedia.orgaacrjournals.orgnih.gov This potent antiestrogenic effect was confirmed in a large Phase III clinical trial (the GENERATIONS trial), where arzoxifene treatment resulted in a 56% reduction in the incidence of invasive breast cancer in postmenopausal women. aacrjournals.org

A key characteristic of arzoxifene is its lack of estrogenic stimulation on the uterus. nih.gov Unlike tamoxifen, which has partial agonist effects that can lead to endometrial proliferation and an increased risk of endometrial cancer, arzoxifene is devoid of these uterotrophic effects. wikipedia.orgaacrjournals.orgnih.gov Multiple studies have confirmed that arzoxifene inhibits the agonistic effect of estrogen on endometrial cell growth and does not, on its own, stimulate uterine hypertrophy. nih.gov Clinical trials in postmenopausal women have consistently shown that treatment with arzoxifene does not lead to a significant increase in endometrial thickness compared to placebo. oup.comlilly.commedscape.com Furthermore, no cases of endometrial hyperplasia or carcinoma were attributed to the compound in these studies. oup.comnih.gov

In contrast to its effects on breast and uterine tissue, arzoxifene acts as an estrogen agonist in the skeletal system. drugbank.comaacrjournals.org This activity is beneficial for maintaining bone health, particularly in postmenopausal women where estrogen deficiency leads to bone loss. Arzoxifene has been shown to suppress bone turnover and significantly increase bone mineral density (BMD). nih.gov The Phase III FOUNDATION study, a two-year, randomized, placebo-controlled trial, provided definitive evidence of this effect. oup.comlilly.com

Anatomical SiteMean Percent Change in BMD (Arzoxifene vs. Placebo)
Lumbar Spine+2.9%
Total Hip+2.2%

Data from the 2-year FOUNDATION study in postmenopausal women. oup.comlilly.commedscape.com

Downstream Molecular and Cellular Mechanisms

The binding of arzoxifene to the estrogen receptor initiates a cascade of molecular events that differ from those triggered by estradiol. These events modulate the expression of specific genes and profoundly impact the cellular fate in estrogen-sensitive tissues.

Regulation of Estrogen Receptor Protein Expression

Research has demonstrated that arzoxifene treatment can lead to a significant increase in the expression of estrogen receptor-alpha (ERα) protein. In studies using MCF-7 human breast cancer xenograft models, both arzoxifene and tamoxifen were found to cause a significant (P < 0.001) increase in ER expression over a 28-day period. This upregulation of its own target receptor is a key aspect of its mechanism and may influence cellular sensitivity to subsequent hormonal stimuli.

Modulation of Estrogen-Responsive Gene Expression (e.g., pS2, Progesterone (B1679170) Receptor B mRNA, Antitrypsin mRNA)

Arzoxifene demonstrates a distinct pattern of regulation on estrogen-responsive genes, acting as an antagonist for some and an agonist for others. In the ER-positive human breast cancer cell line MCF-7, Northern blot analysis revealed that arzoxifene significantly inhibits the expression of both pS2 and progesterone receptor B (PR-B) mRNA. aacrjournals.org Conversely, it exhibits a significant agonistic effect on the expression of antitrypsin mRNA. aacrjournals.org This differential gene regulation underscores the "selective" nature of its action, distinguishing it from pure estrogens or antiestrogens. For instance, unlike estradiol and tamoxifen, arzoxifene does not upregulate cathepsin D mRNA and protein expression. aacrjournals.org

The table below summarizes the modulatory effects of Arzoxifene Hydrochloride on key estrogen-responsive genes based on available research findings.

Gene TargetEffect of ArzoxifeneTissue/Cell Model
pS2 mRNA Statistically significant inhibitionMCF-7 Cells
Progesterone Receptor B mRNA Statistically significant inhibitionMCF-7 Cells
Antitrypsin mRNA Significant agonistic effect (upregulation)MCF-7 Cells
Cathepsin D mRNA No upregulation (contrast to estradiol and tamoxifen)MCF-7 Cells
Estrogen Receptor-alpha (ERα) Significant increase in expressionMCF-7 Xenografts

Impact on Cellular Proliferation, Apoptosis, and Differentiation

Arzoxifene effectively inhibits the proliferation of estrogen-dependent breast cancer cells. aacrjournals.org Its growth-inhibitory effects on MCF-7 cells are comparable to those of tamoxifen. aacrjournals.org This anti-proliferative action is linked to its ability to antagonize estrogen-stimulated growth.

Regarding apoptosis, or programmed cell death, studies have shown that arzoxifene can be a potent inducer, particularly when used in combination with other agents. When combined with the rexinoid LG100268, arzoxifene synergistically promotes apoptosis in ER-positive human breast cancer cells. aacrjournals.org The mechanism underlying this combined effect involves the induction of transforming growth factor β (TGF-β) by arzoxifene, which is a known inducer of apoptosis in many epithelial cells. aacrjournals.org

Systemic Endocrine and Metabolic Perturbations

Beyond its direct cellular effects, arzoxifene administration leads to notable changes in the systemic endocrine environment, particularly affecting the hypothalamic-pituitary-gonadal axis and the levels of key hormone-binding proteins.

Effects on Hypothalamic-Pituitary-Gonadal Axis Hormones (e.g., Gonadotropins)

Clinical studies in postmenopausal women have consistently shown that arzoxifene treatment leads to a significant decrease in the levels of gonadotropins. nih.gov Specifically, a significant reduction in both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) has been observed. nih.gov This suppression of gonadotropin levels is a characteristic endocrine effect shared with other SERMs like tamoxifen and reflects the compound's interaction with estrogen receptors within the hypothalamic-pituitary axis. nih.gov

Alterations in Serum Sex Hormone-Binding Globulin (SHBG) Concentrations

Arzoxifene administration has been shown to cause a significant increase in the serum concentrations of sex hormone-binding globulin (SHBG). nih.gov SHBG is a protein that binds to sex steroids, thereby regulating their bioavailability. The table below outlines the systemic endocrine effects observed with this compound treatment in postmenopausal women.

Hormone / ProteinEffect of Arzoxifene
Follicle-Stimulating Hormone (FSH) Significant Decrease
Luteinizing Hormone (LH) Significant Decrease
Sex Hormone-Binding Globulin (SHBG) Significant Increase

Influence on the Insulin-like Growth Factor (IGF) System (e.g., IGF-1, IGFBP-3)

Mechanistic investigations into the action of this compound have included its effects on the insulin-like growth factor (IGF) system, a critical pathway in cell proliferation and survival. The IGF axis, particularly insulin-like growth factor-1 (IGF-1) and its primary circulating binding protein, insulin-like growth factor-binding protein-3 (IGFBP-3), has been a focus of study due to its association with cancer risk. aacrjournals.orgfrontiersin.org High circulating levels of IGF-1 are linked with an increased risk for breast cancer. aacrjournals.org IGFBP-3 modulates the bioavailability of IGF-1, and the molar ratio of IGF-1 to IGFBP-3 is considered an indicator of bioactive IGF-1. aacrjournals.orgjcrpe.org

Clinical research has demonstrated that arzoxifene can modulate key components of the IGF system. aacrjournals.org A multi-institutional study involving women with newly diagnosed ductal carcinoma in situ or early-stage invasive breast cancer evaluated the effects of arzoxifene on serum biomarkers. aacrjournals.org The study consisted of two parts: a Phase IA trial with varying doses of arzoxifene and a Phase IB trial using a single dose against a placebo. aacrjournals.org

In both trials, treatment with arzoxifene led to notable decreases in serum IGF-1 levels and, consequently, a reduction in the IGF-1 to IGFBP-3 molar ratio. aacrjournals.org In the Phase IB trial, postmenopausal women receiving 20 mg of arzoxifene daily showed statistically significant decreases in both IGF-1 (p=0.0004) and the IGF-1:IGFBP-3 molar ratio (p=0.0066) when compared to the placebo group. aacrjournals.org The Phase IA trial yielded similar results, with significant decreases in IGF-1 and the IGF-1:IGFBP-3 ratio observed across the arzoxifene treatment groups (p < 0.007 versus no-treatment controls). aacrjournals.org These modulations suggest a potential mechanism of action for arzoxifene in altering pathways that support cell proliferation. aacrjournals.org

The table below summarizes the key research findings on the influence of arzoxifene on the IGF system from this clinical evaluation. aacrjournals.org

Trial PhaseTreatment GroupBiomarkerKey Finding / Result
Phase IA Arzoxifene (10, 20, or 50 mg/day) vs. ControlSerum IGF-1Decrease observed
Phase IA Arzoxifene (10, 20, or 50 mg/day) vs. ControlSerum IGF-1:IGFBP-3 RatioDecrease observed (p < 0.007 vs. Control)
Phase IB Arzoxifene (20 mg/day) vs. PlaceboSerum IGF-1Statistically significant decrease (p=0.0004 vs. Placebo)
Phase IB Arzoxifene (20 mg/day) vs. PlaceboSerum IGF-1:IGFBP-3 Molar RatioStatistically significant decrease (p=0.0066 vs. Placebo)

Preclinical Research on Arzoxifene Hydrochloride Efficacy and Biological Activities

In Vitro Studies of Antiestrogenic Potency

The initial evaluation of arzoxifene's potential centered on its ability to counteract the proliferative effects of estrogen in breast cancer cell lines.

Inhibition of Estrogen Receptor-Positive Breast Cancer Cell Proliferation (e.g., MCF-7, T47D)

Arzoxifene (B129711) has demonstrated potent inhibitory effects on the proliferation of estrogen receptor-positive (ER+) human breast cancer cell lines, most notably MCF-7 and T47D. Studies have shown that both arzoxifene and its active metabolite, desmethylarzoxifene, are effective at inhibiting the growth of these cell lines. nih.govaacrjournals.org In fact, the metabolite of arzoxifene has been shown to be a more potent growth inhibitor of MCF-7 cells than the parent compound. nih.gov

Evaluation of Activity in Tamoxifen-Sensitive and Tamoxifen-Resistant Breast Cancer Cell Lines

A critical aspect of preclinical evaluation was to determine the efficacy of arzoxifene in the context of tamoxifen (B1202) resistance, a significant clinical challenge. Research has shown that arzoxifene and its metabolite can strongly inhibit the growth of ER+ MCF-7 breast cancer cell lines, including those that have developed resistance to tamoxifen. nih.gov Specifically, a tamoxifen-resistant MCF-7 subline displayed a significant dose-dependent growth inhibition when treated with the active metabolite of arzoxifene. nih.gov However, in xenograft models, while arzoxifene was able to suppress the growth of T47D tamoxifen-resistant tumors, it did not have the same effect on MCF-7 tamoxifen-resistant tumors.

Comparative Analysis of Antiestrogenic Efficacy with Benchmark SERMs

Comparative studies have been crucial in positioning arzoxifene relative to established SERMs like tamoxifen and raloxifene (B1678788). In vitro, arzoxifene was found to be a more potent inhibitor of breast cancer cell proliferation than either tamoxifen or raloxifene, without exhibiting any agonistic effects. nih.gov One study noted that estrogen-stimulated MCF-7 breast cancer cell line proliferation was inhibited by arzoxifene to a degree superior to that of tamoxifen and equivalent to that of raloxifene. nih.gov Arzoxifene inhibits the growth of MCF-7 cells as effectively as tamoxifen. nih.gov

Table 1: Comparative Antiestrogenic Potency of Arzoxifene and Other SERMs in ER+ Breast Cancer Cell Lines

Compound Cell Line Endpoint Result
Arzoxifene MCF-7 Growth Inhibition More potent than tamoxifen and raloxifene nih.gov
Arzoxifene MCF-7 Growth Inhibition As effective as tamoxifen nih.gov
Desmethylarzoxifene MCF-7 Growth Inhibition More potent than arzoxifene nih.gov
Arzoxifene Tamoxifen-Resistant MCF-7 Growth Inhibition Effective nih.gov
Desmethylarzoxifene Tamoxifen-Resistant MCF-7 Growth Inhibition Significant dose-dependent inhibition nih.gov

In Vivo Investigations in Animal Models of Cancer Prevention and Treatment

Following promising in vitro results, the efficacy of arzoxifene was further investigated in animal models to assess its therapeutic and chemopreventive capabilities in a more complex biological system.

Suppression of Human Breast Cancer Xenograft Growth in Immunodeficient Models

In vivo studies using immunodeficient mice bearing human breast cancer xenografts have provided significant insights into the antitumor activity of arzoxifene. In models with estrogen-dependent MCF-7 xenografts, arzoxifene effectively antagonized estrogen-stimulated tumor growth. nih.gov Daily oral administration of arzoxifene led to a marked inhibition of MCF-7 tumor growth. aacrjournals.org

When compared with tamoxifen, arzoxifene demonstrated similar growth-inhibitory effects in the MCF-7 xenograft model. nih.gov Both arzoxifene and tamoxifen significantly inhibited the estrogen-dependent growth of these tumors over a 4-week period. aacrjournals.org Furthermore, arzoxifene was shown to decrease cell proliferation within the xenografts, as evidenced by reduced cyclin D1 expression and uptake of 5-bromo-2′-deoxyuridine. nih.gov In one study, while 100% of control mice developed MCF-7 xenografts by 4 weeks, arzoxifene alone caused a longer delay in the appearance of these xenografts compared to chemotherapy agents like paclitaxel (B517696) or 5-fluorouracil (B62378) alone. nih.gov

Table 2: Efficacy of Arzoxifene in Human Breast Cancer Xenograft Models

Model Treatment Outcome Finding
MCF-7 Xenograft Arzoxifene Tumor Growth Marked inhibition aacrjournals.org
MCF-7 Xenograft Arzoxifene vs. Tamoxifen Tumor Growth Inhibition Similar efficacy aacrjournals.orgnih.gov
MCF-7 Xenograft Arzoxifene Cell Proliferation Decreased nih.gov
MCF-7 Xenograft Arzoxifene Tumor Incidence Delayed appearance compared to controls nih.gov

Chemopreventive Efficacy in Chemically Induced Mammary Carcinogenesis Models (e.g., N-nitrosomethylurea rat model)

The potential of arzoxifene as a chemopreventive agent was extensively studied in the N-nitrosomethylurea (NMU)-induced mammary carcinogenesis model in rats, a well-established model for hormone-responsive breast cancer. In this model, arzoxifene proved to be a highly effective agent for the prevention of mammary cancer. nih.gov

Notably, arzoxifene was found to be significantly more potent than raloxifene in preventing NMU-induced mammary tumors. nih.gov Its potency in this model was found to be comparable to that of tamoxifen. nih.gov These studies highlighted the strong potential of arzoxifene in a preventive setting.

Table 3: Chemopreventive Efficacy of Arzoxifene in the NMU Rat Model

Comparison Agent Efficacy of Arzoxifene Finding
Raloxifene More Potent Significantly more effective in preventing mammary tumors nih.gov
Tamoxifen Comparable Potency Similar efficacy in preventing mammary tumors nih.gov

Studies on Cross-Resistance Patterns with Other Anti-estrogenic Agents

Preclinical investigations into arzoxifene's effectiveness in the context of resistance to other anti-estrogenic agents have yielded nuanced results, suggesting that its activity is dependent on the specific cellular model of resistance. In vitro studies have demonstrated that arzoxifene and its metabolite can strongly inhibit the growth of estrogen receptor-positive MCF-7 breast cancer cell lines, including those that have developed resistance to tamoxifen. nih.gov

However, the pattern of cross-resistance appears to be model-specific. In a tamoxifen-stimulated MCF-7 xenograft model, arzoxifene exhibited partial cross-resistance, as it resulted in tumor growth. nih.gov Conversely, in a T47D tamoxifen-stimulated tumor model, arzoxifene did not demonstrate cross-resistance and did not promote the growth of transplantable tumors. nih.gov This suggests that the mechanisms underlying tamoxifen resistance in different breast cancer cell lines influence the efficacy of subsequent treatment with arzoxifene.

Table 1: Preclinical Cross-Resistance Profile of Arzoxifene
Preclinical ModelCross-Resistance with TamoxifenKey Finding
Tamoxifen-Resistant MCF-7 Breast Cancer Cell Line (in vitro)EffectiveArzoxifene and its metabolite demonstrated strong inhibition of cell growth. nih.gov
MCF-7 Tamoxifen-Stimulated Xenograft ModelPartial Cross-ResistanceArzoxifene treatment resulted in tumor growth. nih.gov
T47D Tamoxifen-Stimulated Tumor ModelNo Cross-ResistanceArzoxifene did not result in the growth of transplantable tumors. nih.gov

Exploration of Synergistic Therapeutic Combinations in Preclinical Oncology Models

The potential of arzoxifene to enhance the efficacy of other anti-cancer agents has been explored in preclinical settings, revealing promising synergistic interactions. One notable combination is with the rexinoid LG100268. In a rat model of breast cancer induced by nitrosomethylurea, the combination of arzoxifene and LG100268 demonstrated striking synergy in both the prevention and treatment of mammary tumors. duke.edu Mechanistic studies suggest that this synergy may be attributed to the enhancement of stromal-epithelial interactions.

Table 2: Synergistic Combinations with Arzoxifene in Preclinical Oncology
Combination AgentPreclinical ModelObserved Synergistic Effect
Rexinoid (LG100268)Nitrosomethylurea-induced rat mammary cancerStriking synergy in both prevention and therapeutic settings. duke.edu
5-Fluorouracil (5-FU) or Paclitaxel (administered between cycles)MCF-7 human breast cancer xenograftsInhibition of tumor cell repopulation between chemotherapy courses. nih.gov

Preclinical Assessment of Bone and Metabolic Benefits

Beyond its anti-tumor activities, preclinical studies have highlighted the beneficial effects of arzoxifene on bone health and metabolic parameters, positioning it as a SERM with a potentially favorable profile for postmenopausal conditions.

Maintenance of Bone Mineral Density and Prevention of Osteoporosis in Ovariectomized Animal Models

In ovariectomized (OVX) rat models, which simulate postmenopausal estrogen deficiency, arzoxifene has demonstrated significant efficacy in preserving bone health. Long-term administration of arzoxifene to OVX rats prevented the decline in bone mineral density (BMD) in the proximal tibial metaphysis and lumbar vertebrae. nih.gov Histomorphometry revealed that this bone-sparing effect was achieved by reducing the number of osteoclasts, thereby decreasing bone resorption, while maintaining bone formation indices at levels comparable to the sham-operated control group. nih.gov

Effects on Serum Cholesterol and Lipid Metabolism Profiles

Preclinical data consistently show that arzoxifene has a positive impact on lipid profiles. In long-term studies with ovariectomized rats, arzoxifene treatment led to a significant reduction in serum cholesterol levels, with decreases ranging from 44-59% compared to the OVX control group. nih.gov This cholesterol-lowering effect is a characteristic estrogenic action in the liver, which is a desirable feature for a SERM intended for use in postmenopausal women who are at an increased risk for cardiovascular disease.

Influence on Body Composition and Adipose Tissue Accumulation

Arzoxifene has also been shown to influence body composition in preclinical models. In a 12-month study, ovariectomized rats treated with arzoxifene had significantly lower body weights (16-17% lower) than the OVX control group. nih.gov This difference was primarily attributed to a reduction in the gain of fat mass, indicating a favorable effect on preventing ovariectomy-induced obesity. nih.gov

Table 3: Bone and Metabolic Effects of Arzoxifene in Ovariectomized Rats
ParameterEffect of Arzoxifene TreatmentKey Finding
Bone Mineral Density (BMD)Prevention of OVX-induced declineMaintained BMD in the proximal tibial metaphysis and lumbar vertebrae. nih.gov
Serum CholesterolSignificant reductionReduced by 44-59% compared to OVX controls. nih.gov
Body WeightLower than OVX controls16-17% lower body weight, primarily due to reduced fat mass gain. nih.gov

Uterine Safety Profile in Preclinical Models

A critical aspect of the preclinical evaluation of SERMs is their effect on the uterus, as estrogenic stimulation of the endometrium can increase the risk of hyperplasia and carcinoma. Preclinical studies have consistently demonstrated that arzoxifene possesses an antagonist effect on uterine tissue, a key safety feature.

In ovariectomized rats, long-term treatment with arzoxifene did not result in significant estrogenic stimulation of the uterus. nih.gov While the uterine wet weight in arzoxifene-treated animals was slightly higher than in the OVX control group, it remained significantly lower than in the sham-operated controls. nih.gov Importantly, histological examination of the uterine endometrium revealed that the cell height in arzoxifene-treated animals was not significantly different from that of the OVX controls, indicating a lack of uterotrophic effect. nih.gov This contrasts with tamoxifen, which is known to have estrogenic effects on the uterus. nih.gov

Table 4: Uterine Safety Profile of Arzoxifene in Preclinical Models
ParameterArzoxifene Effect in Ovariectomized RatsComparison with Other SERMs
Uterine Wet WeightRemained significantly lower than sham controls. nih.govUnlike tamoxifen, which has known uterotrophic effects. nih.gov
Endometrial Cell HeightNot significantly different from OVX controls. nih.govIndicates a lack of estrogenic stimulation on the endometrium. nih.gov

Assessment of Uterotrophic Effects and Endometrial Hyperplasia

Arzoxifene hydrochloride has been evaluated in preclinical studies to determine its effects on the uterus, specifically its potential to stimulate uterine tissue growth (uterotrophic effects) and induce endometrial hyperplasia. As a selective estrogen receptor modulator (SERM), arzoxifene is designed to exhibit tissue-specific estrogenic and anti-estrogenic activities.

In rodent models, arzoxifene has demonstrated a predominantly anti-estrogenic effect on the uterus. nih.gov Research indicates that arzoxifene is devoid of the uterotrophic effects commonly associated with tamoxifen, another SERM. nih.gov This suggests a potentially lower risk of inducing endometrial carcinoma compared to tamoxifen. nih.gov

However, studies involving human endometrial cancer cells in athymic mice have presented more complex findings. In tamoxifen-naïve ECC-1 endometrial tumors, both arzoxifene and tamoxifen were found to inhibit tumor growth. nih.gov This indicates an anti-estrogenic effect in this specific context.

A clinical trial involving postmenopausal women provided further insight into the gynecologic effects of arzoxifene. nih.gov While not strictly preclinical, the findings are relevant to the compound's biological activities. In this study, women receiving arzoxifene experienced a slight increase in endometrial thickness compared to baseline and to those receiving a placebo. nih.gov Furthermore, the incidence of endometrial polyps was higher in the arzoxifene group. nih.gov While there were cases of endometrial hyperplasia, the difference compared to the placebo group was not statistically significant. nih.gov

Endometrial FindingPlacebo GroupArzoxifene Groupp-value
Endometrial Hyperplasia Cases24N/A
Endometrial Thickness > 5 mm1.7%10.2%< 0.001
Endometrial Polyps1837< 0.05

Data from a study in postmenopausal women with osteoporosis or low bone mass. nih.gov

Long-Term Exposure Studies and Potential for Uterine Tumorigenesis

The potential for uterine tumorigenesis with long-term exposure to arzoxifene has been a key area of investigation, particularly given the known risk of uterine cancer associated with tamoxifen. dana-farber.org Preclinical evidence suggests that arzoxifene's uterine safety profile may differ from that of tamoxifen.

Studies in rats have indicated that arzoxifene does not exhibit the same uterotrophic properties as tamoxifen, implying a reduced likelihood of promoting uterine tumors. nih.gov This is a significant distinction, as the estrogenic effect of tamoxifen on the endometrium is believed to contribute to an increased risk of endometrial cancer. dana-farber.org

However, research using mouse models with tamoxifen-stimulated or estrogen-stimulated endometrial tumors (previously treated with tamoxifen) showed that both arzoxifene and tamoxifen had a stimulatory effect on these tumors. nih.gov This suggests that arzoxifene may not be effective in controlling the growth of endometrial cancer after exposure to tamoxifen and could potentially stimulate tumor growth in this specific scenario. nih.gov

In a long-term clinical trial with postmenopausal women, there were more adjudicated cases of endometrial cancer in the arzoxifene group compared to the placebo group (9 vs. 4); however, this difference was not statistically significant (P = 0.165). nih.gov

OutcomePlacebo GroupArzoxifene Groupp-value
Adjudicated Endometrial Cancer Cases490.165

Data from a study in postmenopausal women with osteoporosis or low bone mass. nih.gov

These findings highlight the complex nature of SERMs and their tissue-specific effects. While some preclinical data suggest a favorable uterine profile for arzoxifene compared to tamoxifen, other studies and clinical trial data indicate a potential for some uterine stimulation and a non-statistically significant increase in endometrial cancer cases with long-term use. nih.govnih.govnih.gov

Clinical Research Trajectory and Outcomes of Arzoxifene Hydrochloride

Early Phase Clinical Investigations

Initial clinical studies of arzoxifene (B129711) sought to characterize its pharmacological profile and determine its preliminary efficacy and effects on various health parameters in different patient populations.

Early phase studies in healthy postmenopausal women were crucial in elucidating the pharmacodynamic effects of arzoxifene. A Phase II, double-blind, placebo- and active-controlled study assessed the effects of different doses of arzoxifene on bone turnover and safety parameters. In this 6-month trial, postmenopausal women with low bone mass were randomized to receive daily arzoxifene, raloxifene (B1678788), or a placebo. The results indicated that all doses of arzoxifene significantly reduced markers of bone resorption and formation compared to placebo. nih.gov Specifically, arzoxifene was generally observed to have a greater effect on bone turnover and bone mineral density (BMD) than raloxifene. nih.gov Furthermore, arzoxifene demonstrated beneficial effects on lipid profiles by decreasing cholesterol, low-density lipoprotein cholesterol, and fibrinogen levels compared to placebo. nih.gov

The potential of arzoxifene as a treatment for advanced breast cancer was explored in early clinical trials. A Phase I trial involving women with metastatic breast cancer indicated that arzoxifene was well-tolerated and showed possible benefits in patients who had been heavily pretreated. nih.gov These promising initial findings prompted further investigation into its efficacy in this patient population.

The effect of arzoxifene on biomarkers of breast cancer risk was a key area of investigation. A Phase II trial randomized 199 women at high risk for breast cancer to receive either arzoxifene or a placebo. nih.gov A significant outcome of this study was the impact on mammographic breast density, a known risk factor for breast cancer. After six months, women receiving arzoxifene showed a significant reduction in mammographic breast density compared to the placebo group. nih.gov

Below is a table summarizing the changes in mammographic breast density observed in the study.

BiomarkerArzoxifene GroupPlacebo Groupp-value
Change in Total Dense Area-12.9 cm²+3.8 cm²<0.001
Change in Percent of Breast with Increased Density-4.6%+0.8%<0.001

This table presents the mean changes in mammographic breast density after 6 months of treatment. nih.gov

The impact of arzoxifene on endometrial and bone health was a critical component of its clinical evaluation. In a Phase II study of postmenopausal women with low bone mass, changes in endometrial thickness with arzoxifene were not significantly different from placebo or raloxifene, and no cases of endometrial hyperplasia or adenocarcinoma were reported. nih.gov

In a large Phase III trial known as the "Generations" trial, which enrolled over 9,000 postmenopausal women with osteoporosis or low bone mass, the gynecologic effects of arzoxifene were a predefined objective. nih.gov While there was a slight increase in endometrial thickness in the arzoxifene group compared to placebo, the incidence of endometrial cancer was not statistically significant between the two groups. nih.gov However, endometrial polyps were more common in women treated with arzoxifene. nih.gov

Regarding bone health, multiple studies demonstrated positive effects. A 24-month Phase III study (the "FOUNDATION" study) in postmenopausal women with normal or low bone mass showed that arzoxifene significantly increased lumbar spine and total hip bone mineral density (BMD) compared to placebo. lilly.com It also led to a significant decrease in biochemical markers of bone turnover. lilly.com Another Phase III trial (the "NEXT" study) directly compared arzoxifene to raloxifene in postmenopausal women with osteoporosis and found that arzoxifene led to a greater increase in BMD and a more significant suppression of bone turnover markers. lilly.comnih.gov

Phase III Clinical Trials in Breast Cancer Management

Following promising results from earlier studies, arzoxifene advanced to large-scale Phase III trials to definitively assess its efficacy in treating breast cancer, particularly in comparison to the established standard of care.

A pivotal Phase III, double-blind, randomized trial was conducted to compare the efficacy of arzoxifene with tamoxifen (B1202) for the first-line treatment of locally advanced or metastatic breast cancer in women with estrogen- or progesterone-receptor-positive tumors. nih.govresearchgate.net The primary endpoint of the study was progression-free survival. nih.gov

The key efficacy outcomes from this comparative Phase III trial are summarized in the table below.

Efficacy EndpointArzoxifeneTamoxifenp-value
Median Progression-Free Survival4.0 months7.5 months0.011
Time to Treatment Failure--0.029 (favored tamoxifen)
Overall Tumor Response RateNot significantly differentNot significantly different-
Clinical Benefit RateNot significantly differentNot significantly different-
Median Response DurationComparableComparable-

This table presents the key efficacy results from the Phase III trial comparing arzoxifene and tamoxifen in locally advanced or metastatic breast cancer. nih.govresearchgate.net

Due to these results, the development of arzoxifene for the treatment of advanced breast cancer was halted. nih.gov

Analysis of Time to Progression and Progression-Free Survival Endpoints

Arzoxifene's development for treating established breast cancer was significantly influenced by the outcomes of a pivotal Phase III randomized trial. This trial compared arzoxifene with tamoxifen in women with estrogen- or progesterone-receptor-positive locally advanced or metastatic breast cancer. nih.govnih.gov The primary endpoint of this study was progression-free survival (PFS). nih.govresearchgate.net

An interim analysis involving the first 200 patients suggested that arzoxifene was inferior to tamoxifen, leading to the trial's termination. nih.govresearchgate.net The final analysis, which included 352 patients, confirmed these initial findings. researchgate.net Patients in the tamoxifen arm experienced a significantly longer median progression-free survival of 7.5 months compared to 4.0 months for those in the arzoxifene group. nih.govresearchgate.net

Similarly, other time-related endpoints favored tamoxifen. nih.gov Time to treatment failure and on-study progression-free survival were both statistically significantly longer for patients receiving tamoxifen. nih.govresearchgate.net These results ultimately led to the discontinuation of arzoxifene's development for the treatment of advanced breast cancer. nih.gov

Earlier Phase II studies had explored different doses of arzoxifene in patients with advanced or metastatic breast cancer, stratifying them as either potentially tamoxifen-sensitive (TS) or tamoxifen-refractory (TR). In one such trial, the 20 mg dose of arzoxifene resulted in a longer time to progression (TTP) of 8.3 months for TS patients, compared to 3.2 months with the 50 mg dose. ovid.com For TR patients, the TTP was similar between the two doses (2.7 and 2.8 months, respectively). ovid.com

Table 1: Progression-Free Survival and Time to Progression in Advanced Breast Cancer Trials

Trial PhaseComparisonPatient PopulationEndpointArzoxifene ResultComparator ResultReference
Phase IIIArzoxifene vs. TamoxifenLocally Advanced/MetastaticMedian Progression-Free Survival4.0 months7.5 months nih.govresearchgate.net
Phase IIArzoxifene 20 mg vs. 50 mgTamoxifen-SensitiveTime to Progression8.3 months3.2 months ovid.com
Phase IIArzoxifene 20 mg vs. 50 mgTamoxifen-RefractoryTime to Progression2.7 months2.8 months ovid.com

Objective Response Rates and Clinical Benefit Rates in Advanced Disease

Despite its inferiority in time-to-progression endpoints, arzoxifene demonstrated comparable activity to tamoxifen concerning objective response rates (ORR) and clinical benefit rates (CBR) in the Phase III trial. nih.govresearchgate.net There were no significant differences found between the two treatment arms for these secondary endpoints. nih.govresearchgate.net The clinical benefit rate was defined as the sum of complete responses, partial responses, and stable disease lasting six months or longer. researchgate.net

Phase II trials investigating arzoxifene provided more detailed insights into its efficacy. In a European study involving 92 women with locally advanced or metastatic disease, the 20 mg dose of arzoxifene showed a numerically higher ORR (40.5%) and CBR (64.3%) compared to the 50 mg dose (36.4% ORR and 61.4% CBR). nih.govnih.gov An American trial showed a similar trend, with the 20 mg dose achieving a 19.2% ORR and 28.8% CBR, versus 7.4% and 20.4% for the 50 mg dose, respectively. nih.gov

When patients were stratified by prior tamoxifen exposure, the 20 mg dose of arzoxifene again showed a numerical advantage. nih.gov In tamoxifen-sensitive patients, the ORR and CBR were 30.4% and 47.8% respectively for the 20 mg dose, compared to 8.0% and 32.0% for the 50 mg dose. nih.gov In the tamoxifen-refractory group, the ORR was 10.3% with 20 mg and 6.9% with 50 mg, while the CBR was 13.8% and 10.3%, respectively. nih.gov Based on these findings, the 20 mg daily dose was selected for further investigation. ovid.comnih.gov

Table 2: Objective Response and Clinical Benefit Rates in Advanced Breast Cancer

TrialPatient GroupArzoxifene DoseObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
European Phase IILocally Advanced/Metastatic20 mg40.5%64.3% nih.govnih.gov
50 mg36.4%61.4% nih.govnih.gov
American Phase IITamoxifen-Sensitive20 mg30.4%47.8% nih.gov
50 mg8.0%32.0% nih.gov
Tamoxifen-Refractory20 mg10.3%13.8% nih.gov
50 mg6.9%10.3% nih.gov

Evaluation as a Chemopreventive Agent in High-Risk Postmenopausal Women

Arzoxifene was investigated as a potential chemopreventive agent due to its strong antiestrogen (B12405530) activity in the breast. aacrjournals.org The GENERATIONS trial, a large study involving 9,354 postmenopausal women with osteoporosis or low bone mass, evaluated arzoxifene versus placebo for the prevention of invasive breast cancer. nih.govnih.gov

Over a four-year period, arzoxifene demonstrated a significant reduction in the risk of invasive breast cancer. nih.govoup.com The cumulative incidence of invasive breast cancer was reduced by 1.3%, which translated to a 56% relative risk reduction compared to placebo. nih.gov Other selective estrogen receptor modulators (SERMs) have also shown efficacy in reducing breast cancer incidence by 50-80%. nih.gov

A Phase II chemoprevention trial in 199 high-risk women assessed the effect of arzoxifene on various risk biomarkers over six months. ascopubs.org While the primary endpoint, a change in breast epithelial cell cytomorphology, was not met, arzoxifene did favorably modulate other important biomarkers. ascopubs.org Specifically, it led to a significant reduction in mammographic breast density and the IGF-1:IGFBP-3 ratio, both of which are associated with breast cancer risk. ascopubs.org

Table 3: Arzoxifene in Breast Cancer Chemoprevention

TrialPopulationEndpointOutcome with ArzoxifeneReference
GENERATIONS9,354 postmenopausal womenIncidence of Invasive Breast Cancer (4 years)56% relative risk reduction vs. placebo nih.gov
Phase II199 high-risk womenBiomarker Modulation (6 months)Significant reduction in mammographic density and IGF-1:IGFBP-3 ratio ascopubs.org

Clinical Evaluation in Osteoporosis and Skeletal Health

Efficacy in Reducing Vertebral Fracture Incidence

Arzoxifene demonstrated significant efficacy in protecting against vertebral fractures in postmenopausal women. The GENERATIONS trial, which included women with osteoporosis (defined by low bone mineral density or a prior vertebral fracture), had the incidence of new vertebral fractures as a primary endpoint. nih.govoup.com

After three years of treatment, women with osteoporosis who received arzoxifene had a 41% relative risk reduction in new vertebral fractures compared to those who received a placebo. nih.govoup.com The cumulative incidence of these fractures was 2.3% lower in the arzoxifene group. nih.gov This protective effect against vertebral fractures is a characteristic shared with other SERMs like raloxifene. nih.govresearchgate.net

Impact on Bone Mineral Density and Biochemical Markers of Bone Turnover

Arzoxifene has a positive impact on bone health by increasing bone mineral density (BMD) and reducing bone turnover. The FOUNDATION study, a two-year trial in 331 postmenopausal women with normal to low bone mass, showed that arzoxifene significantly increased BMD compared to placebo. oup.commedscape.comoup.com Specifically, there was a 2.9% increase in lumbar spine BMD and a 2.2% increase in total hip BMD. oup.comoup.com These significant differences were observed as early as the first six-month assessment. medscape.comoup.com

The treatment also led to a significant reduction in the levels of biochemical markers of bone turnover. oup.comnih.gov A Phase 2 study showed that all tested doses of arzoxifene significantly reduced markers of bone resorption (type 1 collagen C-telopeptide) and bone formation (osteocalcin, bone-specific alkaline phosphatase, and procollagen (B1174764) type I amino-terminal propeptide) compared to placebo. nih.gov These changes were apparent after just three months of therapy and indicate an antiresorptive effect on the skeleton. oup.com

Table 4: Skeletal Health Outcomes with Arzoxifene

EndpointStudyResultReference
Vertebral Fracture Risk Reduction (3 years)GENERATIONS41% relative reduction vs. placebo in women with osteoporosis nih.govoup.com
Nonvertebral Fracture RiskGENERATIONSNo significant reduction vs. placebo nih.gov
Lumbar Spine BMD Change (2 years)FOUNDATION+2.9% vs. placebo oup.comoup.com
Total Hip BMD Change (2 years)FOUNDATION+2.2% vs. placebo oup.comoup.com
Biochemical Markers of Bone TurnoverPhase 2 & FOUNDATIONSignificant reduction in both resorption and formation markers vs. placebo oup.comnih.gov

Clinical Assessment in Endometrial Cancer

Arzoxifene hydrochloride, a third-generation selective estrogen receptor modulator (SERM), has been investigated for its therapeutic potential in hormone-sensitive cancers, including endometrial cancer. nih.gov As a SERM, arzoxifene was designed to exert tissue-specific effects, opposing the action of estrogen on the endometrium and breast while having an estrogen-agonist effect on bone and lipid profiles. nih.gov Its clinical research trajectory in endometrial cancer focused on its efficacy as a hormonal therapy for patients with advanced or recurrent disease. clinicaltrials.govnih.gov

Efficacy in Recurrent or Advanced Endometrial Carcinoma

The clinical efficacy of arzoxifene was evaluated in multi-institutional phase II trials involving women with metastatic or recurrent endometrial cancer. nih.gov One key open-label study involved 13 centers and enrolled patients with measurable recurrent or advanced endometrial carcinoma that was not amenable to curative therapy. nih.govelsevierpure.com Eligibility required the tumor to be estrogen receptor (ER) positive and/or progesterone (B1679170) receptor (PR) positive. nih.govelsevierpure.com

In this trial, efficacy was evaluated in 29 patients who received treatment for at least four weeks. nih.govelsevierpure.com The study demonstrated a notable objective response rate (ORR) of 31%, which included one complete response (CR) and eight partial responses (PR). nih.govelsevierpure.com The median duration of response was reported to be 13.9 months, a significant length for this patient population. nih.govelsevierpure.com Furthermore, the median progression-free interval for all 29 evaluable patients was 3.7 months. nih.govelsevierpure.com Two additional patients experienced stable disease for six months or longer. nih.govelsevierpure.com A systematic review of anti-estrogen therapies later highlighted this 31% response rate as indicative of the higher efficacy of such treatments in endometrioid endometrial cancers. frontiersin.org

Another phase II trial also showed significant activity, reporting a clinical response rate of 25% with a median response duration of 19.3 months. nih.gov These findings suggested that arzoxifene held promise as a therapeutic agent in this clinical setting. nih.govelsevierpure.com

Table 1: Summary of Efficacy Data from Phase II Arzoxifene Trials in Endometrial Cancer

Efficacy EndpointTrial 1Trial 2
Objective Response Rate (ORR) 31% nih.govelsevierpure.com25% nih.gov
Complete Response (CR) 1 patient nih.govelsevierpure.comNot Specified
Partial Response (PR) 8 patients nih.govelsevierpure.comNot Specified
Median Duration of Response 13.9 months nih.govelsevierpure.com19.3 months nih.gov
Median Progression-Free Survival (PFS) 3.7 months nih.govelsevierpure.comNot Specified
Stable Disease (≥6 months) 2 patients nih.govelsevierpure.comNot Specified

Considerations for Clinical Application in Patients with Prior Tamoxifen Exposure

The application of arzoxifene in patients previously treated with tamoxifen presents complex considerations, primarily stemming from the potential for cross-resistance and altered tumor response. aacrjournals.org Tamoxifen, another SERM, is widely used in breast cancer treatment but is known to have a weak estrogen-agonist effect on the endometrium, which can increase the risk of endometrial cancer. nih.gov This dual activity raises questions about the efficacy of a subsequent SERM like arzoxifene. aacrjournals.org

Preclinical research using athymic mice with human endometrial cancer xenografts investigated this specific issue. aacrjournals.org The findings from these studies suggest that while arzoxifene may be an effective first-line agent in tamoxifen-naïve tumors, its role as a second-line therapy after tamoxifen exposure is questionable. aacrjournals.org In these models, both tamoxifen and arzoxifene inhibited the growth of tamoxifen-naïve endometrial tumors. aacrjournals.org However, when used to treat tumors that had been previously stimulated by either tamoxifen or estrogen, both arzoxifene and tamoxifen exhibited a stimulatory effect on tumor growth. aacrjournals.org

These preclinical data suggest that arzoxifene may stimulate endometrial tumor growth to a similar extent as tamoxifen in a setting of prior tamoxifen exposure. aacrjournals.org This indicates a limited potential for arzoxifene as a second-line agent for patients who develop endometrial cancer while on tamoxifen, as it may not be effective at controlling cancer growth in this context. aacrjournals.org This potential for a stimulatory effect underscores the importance of understanding the molecular mechanisms of SERM action and resistance in endometrial tissue when considering sequential hormonal therapies. youtube.com

Comparative Effectiveness Research and Translational Implications

Comparative Analyses with Other Clinically Approved SERMs

Arzoxifene (B129711) is a benzothiophene (B83047) analog developed to exhibit potent antiestrogenic effects in breast and uterine tissues while demonstrating beneficial estrogenic activity on bone and cholesterol metabolism. taylorandfrancis.com Its clinical development involved direct comparisons with established SERMs to evaluate its relative efficacy and tissue selectivity.

Clinical studies have directly compared arzoxifene with raloxifene (B1678788), another benzothiophene-based SERM approved for osteoporosis and breast cancer risk reduction.

Bone Health: In a 12-month head-to-head trial (the NEXT trial), arzoxifene was found to be superior to raloxifene in improving bone mineral density (BMD). nih.govlilly.com At 12 months, the increase in lumbar spine BMD was significantly greater with arzoxifene (+2.75%) compared to raloxifene (+1.66%). nih.gov Similar superior effects for arzoxifene were observed for femoral neck and total hip BMD. nih.govlilly.com Arzoxifene also demonstrated a greater suppression of bone turnover markers, such as C-telopeptide (CTX) and procollagen (B1174764) type I amino-terminal propeptide (PINP), than raloxifene. lilly.comnih.gov

Breast Tissue: Preclinically, arzoxifene was found to be a more potent agent than raloxifene in preventing nitrosomethylurea-induced mammary cancer in rats. taylorandfrancis.comnih.gov

Uterine Safety: The endometrial safety profile of arzoxifene appeared similar to that of raloxifene. nih.gov In clinical trials, changes in endometrial thickness with arzoxifene were not significantly different from raloxifene, and no cases of endometrial hyperplasia or cancer were reported in the comparative studies. nih.govnih.gov

Other Effects: Arzoxifene was associated with a significantly lower incidence of new or worsening hot flushes compared to raloxifene (7.0% vs. 16.7%). nih.govlilly.com However, despite the more favorable effects on BMD, subsequent fracture outcome studies indicated that this did not translate into improved fracture efficacy over raloxifene. nih.gov

Table 1: Comparative Efficacy of Arzoxifene vs. Raloxifene (12-Month Data)

ParameterArzoxifeneRaloxifeneReference
Lumbar Spine BMD Increase+2.75%+1.66% nih.gov
Femoral Neck BMD Increase+1.5%+0.5% lilly.com
Total Hip BMD Increase+1.5%+0.8% lilly.com
Incidence of New/Worsening Hot Flushes7.0%16.7% nih.govlilly.com

Tamoxifen (B1202), a first-generation SERM, is a cornerstone of endocrine therapy for breast cancer. A key goal in the development of newer SERMs like arzoxifene was to improve upon tamoxifen's tissue selectivity, particularly concerning the uterus.

Tissue Selectivity: The most critical distinction lies in their effects on the endometrium. Tamoxifen acts as a partial agonist on the uterus, a characteristic linked to an increased risk of endometrial hyperplasia and carcinoma. droracle.aipixorize.com In stark contrast, arzoxifene is a potent estrogen antagonist in uterine tissue and is devoid of the uterotrophic effects seen with tamoxifen. taylorandfrancis.comnih.gov This suggests arzoxifene would be unlikely to increase the risk of endometrial cancer during chronic administration. nih.gov While both tamoxifen and arzoxifene act as estrogen antagonists in breast tissue, arzoxifene only blocks estrogen receptors (ER) in the endometrium, whereas tamoxifen has both stimulatory and blocking effects. taylorandfrancis.com

Clinical Outcomes: In preclinical studies, arzoxifene's ability to inhibit mammary tumor growth was similar to that of tamoxifen. nih.gov However, in a Phase III trial for locally advanced or metastatic breast cancer, arzoxifene was found to be inferior to tamoxifen based on the primary endpoint of time to progression. nih.gov Despite this, a 2015 meta-analysis suggested that arzoxifene may have a greater effect in reducing the relative risk of breast cancer (0.415) compared to both tamoxifen (0.708) and raloxifene (0.572). taylorandfrancis.com

Table 2: Tissue Selectivity Profile: Arzoxifene vs. Tamoxifen

TissueArzoxifene EffectTamoxifen EffectReference
BreastAntagonistAntagonist taylorandfrancis.compixorize.com
Uterus/EndometriumAntagonist (No uterotrophic effect)Partial Agonist (Increased cancer risk) taylorandfrancis.comnih.govdroracle.ai
BoneAgonistPartial Agonist taylorandfrancis.compixorize.com

Arzoxifene's development occurred alongside that of other novel SERMs, each with a distinct profile.

Bazedoxifene (B195308): This third-generation SERM was developed with a high degree of tissue selectivity. nih.gov Like arzoxifene, bazedoxifene has minimal to no stimulatory effects on uterine tissue and can antagonize estrogen's effects on the uterus. nih.govresearchgate.net This positions both arzoxifene and bazedoxifene as alternatives to tamoxifen with a potentially improved uterine safety profile. nih.gov

Lasofoxifene: Another third-generation SERM, lasofoxifene, has demonstrated efficacy in reducing fracture risk and the incidence of breast cancer. taylorandfrancis.comnih.gov However, its use has been associated with endometrial thickening and polyps, an adverse effect that arzoxifene was designed to avoid. taylorandfrancis.com

Droloxifene (B22359): A tamoxifen analog, droloxifene was investigated for breast cancer treatment but did not demonstrate a significant advantage over tamoxifen and its development was not pursued as extensively as other SERMs.

Biomarker-Driven Research and Patient Stratification Strategies

Translational research has been integral to the development of arzoxifene, with biomarker studies providing critical insights into its mechanism of action and potential for patient selection.

Research has identified several biomarkers that are modulated by arzoxifene, which could serve as indicators of drug activity and patient response.

Hormonal and Lipid Markers: In clinical trials, arzoxifene was shown to significantly decrease levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) while increasing sex hormone-binding globulin (SHBG). nih.govnih.gov It also favorably impacted lipid profiles by reducing total cholesterol and low-density lipoprotein (LDL) cholesterol. nih.govnih.gov

Bone Turnover Markers: As an indicator of its agonist activity on bone, arzoxifene significantly reduced serum levels of bone turnover markers, including osteocalcin (B1147995) and type 1 collagen C-telopeptide. nih.govnih.gov

Tissue-Based Proliferation Markers: In preoperative "window-of-opportunity" studies, arzoxifene appeared to lower markers of cell proliferation, such as proliferating cell nuclear antigen (PCNA). nih.govnih.gov In one study, all subjects receiving a 20 mg dose exhibited a decrease in PCNA expression. aacrjournals.org

Growth Factors: The same preoperative studies showed that arzoxifene could decrease levels of insulin-like growth factor (IGF)-1 and IGF-binding protein-3 (IGFBP-3). nih.govnih.gov

Breast Density: As a risk biomarker, mammographic breast density was significantly reduced in women at high risk of breast cancer who were treated with arzoxifene compared to placebo. nih.gov

The development pathway of arzoxifene exemplifies the translational bridge from laboratory findings to clinical investigation.

From Xenograft Models to Clinical Trials: Preclinical studies using models like the MCF-7 human breast cancer xenograft were used to compare the pharmacodynamic effects of arzoxifene and tamoxifen. aacrjournals.org These studies assessed changes in hormone-related biomarkers such as estrogen receptor (ER), progesterone (B1679170) receptor (PgR), and pS2, providing an early indication of arzoxifene's potent antiestrogenic activity that supported its advancement into human trials. aacrjournals.org

"Window-of-Opportunity" Studies: Phase I trials in the preoperative setting served as a crucial translational step. nih.govaacrjournals.org By collecting tumor samples before and after a short course of treatment, researchers could directly observe the impact of arzoxifene on tissue biomarkers like PCNA. aacrjournals.org The favorable modulation of these markers provided proof of concept for the drug's antiproliferative effect in breast cancer tissue, directly linking preclinical hypotheses to effects in human subjects. nih.govaacrjournals.org These biomarker changes were instrumental in guiding the selection of the 20 mg dose for later-stage trials. nih.gov This approach allows for the early identification of biological activity and helps predict which patient populations might derive the most benefit, forming the basis for patient stratification. astrazeneca.com

Challenges and Considerations in Clinical Drug Development

Factors Contributing to the Discontinuation of Arzoxifene Hydrochloride for Specific Indications

Furthermore, the secondary efficacy endpoints in the GENERATIONS trial were not met. Arzoxifene failed to show a statistically significant difference compared to placebo in preventing cardiovascular events and in cognitive function. The ideal SERM is conceptualized as having beneficial effects on multiple organ systems, and the absence of these broader benefits with arzoxifene diminished its potential clinical value. nih.gov

In an earlier Phase III trial, when compared to tamoxifen for the treatment of established hormone receptor-positive breast cancer, arzoxifene was found to be inferior in terms of time to progression, which was the primary endpoint. This led to the termination of that trial and the discontinuation of arzoxifene's development for this specific indication. nih.gov

Table 1: Key Findings from the Arzoxifene GENERATIONS Trial

Endpoint Arzoxifene Result vs. Placebo Significance
Primary Endpoints
New Vertebral Fractures Significant Reduction Met
Invasive Breast Cancer Significant Reduction Met
Secondary Efficacy Endpoints
Nonvertebral Fractures No Significant Difference Not Met
Clinical Vertebral Fractures No Significant Difference Not Met
Cardiovascular Events No Significant Difference Not Met
Cognitive Function No Significant Difference Not Met
Key Adverse Events
Venous Thromboembolic Events Increased Incidence Statistically Significant
Hot Flushes Increased Incidence Statistically Significant
Gynecological-Related Events Increased Incidence Statistically Significant
Endometrial Polyps Increased Incidence Statistically Significant

Safety Profile and Tolerability Considerations in Clinical Research

Comprehensive Analysis of Clinical Adverse Event Profiles

Clinical studies of arzoxifene (B129711) have provided a detailed understanding of its adverse event profile, allowing for a comprehensive analysis of its safety in target populations.

Incidence and Severity of Common Treatment-Related Adverse Events

Across various clinical trials, arzoxifene has been generally well-tolerated. aacrjournals.org However, certain adverse events have been reported more frequently in patients receiving arzoxifene compared to placebo or other SERMs like raloxifene (B1678788).

In a Phase III trial known as the GENERATIONS trial, which enrolled 9,354 postmenopausal women, several adverse events were noted to have a significantly higher incidence in the arzoxifene group. These included hot flushes, muscle cramps, and gynecological-related events. aacrjournals.org Additionally, an increased incidence of venous thromboembolism and issues related to the gall bladder were observed. aacrjournals.org

When compared to tamoxifen (B1202) in a trial for locally advanced or metastatic breast cancer, nausea was reported more frequently in the arzoxifene group. researchgate.net Conversely, in the NEXT trial comparing arzoxifene to raloxifene, new or worsening hot flushes were reported less frequently with arzoxifene (7.0% vs. 16.7%). nih.govlilly.com However, nasopharyngitis and bronchitis were more common in the arzoxifene group. nih.govlilly.com In a Phase II trial for recurrent or advanced endometrial cancer, toxicity was generally minimal, with hot flashes being the most common, though mild, toxic effect. nih.govelsevierpure.com

Incidence of Common Adverse Events with Arzoxifene in Clinical Trials

Adverse EventArzoxifene GroupComparator Group (Placebo or Active Drug)Trial/StudyNotes
Hot FlushesIncreased IncidencePlaceboGENERATIONS Trial aacrjournals.org-
New/Worsening Hot Flushes7.0%16.7% (Raloxifene)NEXT Trial nih.govlilly.comSignificantly lower incidence with arzoxifene.
Muscle CrampsIncreased IncidencePlaceboGENERATIONS Trial aacrjournals.org-
NauseaMore FrequentTamoxifenMetastatic Breast Cancer Trial researchgate.net-
Nasopharyngitis10.1%2.5% (Raloxifene)NEXT Trial nih.govlilly.com-
Bronchitis5.1%0% (Raloxifene)NEXT Trial nih.govlilly.com-
Vulvovaginal Mycotic InfectionSignificantly IncreasedPlaceboFOUNDATION Study oup.comThe only adverse event significantly increased in this study.

Endometrial Safety Monitoring

The effect of SERMs on the endometrium is a crucial safety consideration, given the association of some SERMs, like tamoxifen, with an increased risk of endometrial hyperplasia and cancer. wikipedia.org Clinical trials with arzoxifene have included rigorous endometrial safety monitoring.

In the Generations trial, which involved 9,354 postmenopausal women, there were 13 cases of endometrial cancer, with 9 occurring in the arzoxifene group and 4 in the placebo group; this difference was not statistically significant. nih.gov Similarly, 6 cases of endometrial hyperplasia were reported, with 4 in the arzoxifene group and 2 in the placebo group. nih.gov

Transvaginal ultrasounds conducted at 24 and 36 months in a subset of participants in the Generations trial showed a slight increase in endometrial thickness in the arzoxifene group compared to baseline and the placebo group. nih.gov A significantly higher number of women in the arzoxifene group (10.2%) had an endometrial thickness greater than 5 mm compared to the placebo group (1.7%). nih.gov Endometrial polyps were also more common in the arzoxifene-treated women (37 cases vs. 18 in the placebo group). nih.gov

However, other studies have shown a more neutral effect on the endometrium. The FOUNDATION study, a 2-year trial with 331 postmenopausal women, found no significant change in endometrial thickness between the arzoxifene and placebo groups and no evidence of endometrial hyperplasia or carcinoma in the arzoxifene group. oup.com A Phase II study also reported that the change in endometrial thickness with arzoxifene was not significantly different from placebo or raloxifene, with no cases of endometrial hyperplasia or adenocarcinoma observed. nih.gov

Endometrial Safety Findings with Arzoxifene

FindingArzoxifene GroupPlacebo GroupTrial/StudyP-value
Endometrial Cancer Cases94Generations Trial nih.gov0.165
Endometrial Hyperplasia Cases42Generations Trial nih.gov-
Endometrial Thickness > 5 mm21 (10.2%)3 (1.7%)Generations Trial nih.gov< 0.001
Endometrial Polyps3718Generations Trial nih.gov< 0.05
Endometrial Hyperplasia or Carcinoma0 cases-FOUNDATION Study oup.com-

Cardiovascular Safety Assessments

Cardiovascular safety, particularly the risk of venous thromboembolic events (VTE), is a known concern with SERM therapy. jwatch.orgnih.gov Clinical trials of arzoxifene have carefully monitored for such events.

The Generations trial, a large-scale study, found that arzoxifene increased the cumulative incidence of VTE by 0.7%, which represented a 2.3-fold relative increase in risk compared to placebo. nih.gov In a Phase I study involving women with metastatic breast cancer, one patient experienced a serious, possibly drug-related pulmonary embolism. nih.gov Another two cases of pulmonary embolism that might have been related to the drug were reported in two multi-institutional trials. nih.gov

Long-Term Safety Surveillance and Outcomes from Extended Clinical Studies

While specific long-term, multi-year extension studies focusing solely on arzoxifene's safety are not extensively detailed in the available literature, the 4-year data from the Generations trial provides significant insight into its longer-term safety profile. nih.gov The increased risk of venous thromboembolism was a persistent finding over the duration of this study. nih.gov The development of arzoxifene was ultimately halted, not primarily due to safety concerns, but because it failed to meet secondary endpoints related to the reduction in non-vertebral fractures and cardiovascular events, as well as improvements in cognitive function. wikipedia.orgtaylorandfrancis.com

Risk-Benefit Assessment in Defined Patient Populations Based on Clinical Evidence

The clinical evidence for arzoxifene allows for a nuanced risk-benefit assessment in specific patient populations.

However, these benefits must be weighed against the increased risk of venous thromboembolic events, which saw a 2.3-fold relative increase. nih.gov Additionally, gynecologic events, including a slight increase in endometrial thickness and a higher incidence of endometrial polyps, were more common with arzoxifene. nih.gov While the increase in endometrial cancer was not statistically significant, the observed trend warrants consideration. nih.gov

For women at high risk of breast cancer, the significant reduction in invasive breast cancer incidence is a major potential benefit. nih.gov In this population, the risk-benefit calculation would involve comparing the magnitude of breast cancer risk reduction against the increased risk of VTE and potential endometrial effects.

Future Research Directions and Unanswered Questions Regarding Arzoxifene Hydrochloride

Exploration of Novel Therapeutic Combinations for Enhanced Efficacy

While early investigations focused on arzoxifene (B129711) as a monotherapy, future research could unlock its potential through strategic therapeutic combinations designed to enhance efficacy, overcome resistance, and broaden its clinical utility.

Preclinical studies have already demonstrated the potential of such combinations. A notable example is the striking synergy observed between arzoxifene and the rexinoid LG 100268 in a rat model of nitrosomethylurea-induced breast cancer. This combination was effective both in preventing and treating tumors, suggesting that targeting multiple signaling pathways could yield superior results. Mechanistic studies indicated that this synergy might stem from an enhancement of stromal-epithelial interactions.

Another promising strategy involves the temporal combination of arzoxifene with standard chemotherapy. Research on hormone-responsive human breast cancer xenografts showed that administering arzoxifene between cycles of chemotherapy agents like 5-fluorouracil (B62378) (5-FU) or paclitaxel (B517696) significantly inhibited the repopulation of tumor cells. This suggests a potential role for arzoxifene in an adjuvant setting to prevent microscopic disease from recurring between treatment courses.

Future exploration should extend to combinations with newer classes of targeted therapies. Given the known mechanisms of resistance to endocrine therapies, which often involve the activation of alternative signaling pathways, pairing arzoxifene with inhibitors of the PI3K/AKT/mTOR or cyclin-dependent kinase 4/6 (CDK4/6) pathways could be a rational approach to prevent or treat resistant disease.

Combination AgentCancer ModelKey Findings
LG 100268 (Rexinoid) Rat model of breast cancerShowed striking synergistic effects in both prevention and treatment of tumors.
5-Fluorouracil (Chemotherapy) Human breast cancer xenograftsArzoxifene administered between cycles inhibited tumor cell repopulation.
Paclitaxel (Chemotherapy) Human breast cancer xenograftsArzoxifene administered between cycles significantly delayed the appearance of tumors.

Investigation of Potential Applications in Other Hormone-Sensitive Malignancies or Conditions

The tissue-selective activity of arzoxifene hydrochloride suggests its potential utility extends beyond breast cancer to other hormone-sensitive diseases.

Significant research has already been conducted on its application in endometrial cancer. As an estrogen antagonist in uterine tissue, arzoxifene presented a compelling profile for this malignancy. Two multi-institutional phase II trials involving 100 women with metastatic or recurrent endometrial cancer demonstrated significant activity, with observed clinical response rates of 25% and 31%. The median response durations were 19.3 and 13.9 months, respectively, and a substantial number of patients experienced disease stabilization. These promising results warrant further investigation to compare its efficacy against standard progestin-based therapies and to better understand its mechanism in this specific cancer type.

Beyond oncology, the estrogen-agonist effects of arzoxifene on bone tissue highlight its potential in managing hormone-sensitive conditions like postmenopausal osteoporosis. Clinical trials have confirmed that arzoxifene increases spine and hip bone mineral density. In a large phase III study, it significantly reduced the risk of vertebral fractures in postmenopausal women with osteoporosis. While its development for this indication was stopped, its proven bone-protective effects could be valuable in specific patient populations where both osteoporosis and breast cancer risk are concerns.

Advanced Mechanistic Studies on Tissue-Specific Estrogen Receptor Interactions

The defining characteristic of arzoxifene is its tissue-specific modulation of the estrogen receptor (ER). It functions as an antagonist in the breast and endometrium while acting as an agonist in the bone. This dual activity is attributed to the differential recruitment of transcriptional co-activators and co-repressors to the ER in different cell types, which ultimately dictates gene expression.

While this general mechanism is understood for SERMs, the precise molecular interactions specific to arzoxifene remain an area for deeper investigation. Future research should focus on:

Receptor Conformation: Elucidating the unique conformational change that the ER undergoes when bound to arzoxifene, and how this structure differs from its conformation when bound to estrogen or other SERMs like tamoxifen (B1202) and raloxifene (B1678788).

Co-factor Recruitment: Identifying the specific portfolio of co-activator and co-repressor proteins that are recruited to the arzoxifene-ER complex in different target tissues (e.g., breast, bone, and uterine cells).

Gene Regulation: Utilizing advanced genomic and proteomic techniques to map the downstream genes that are uniquely up- or down-regulated by arzoxifene in a tissue-specific manner. This could reveal novel pathways influenced by the drug.

A more profound understanding of these mechanisms could help predict which patient populations are most likely to benefit, explain observed clinical outcomes, and guide the development of next-generation SERMs with even more refined tissue selectivity.

Development of this compound Analogs or Derivatives with Improved Pharmacological Profiles

The development of arzoxifene itself serves as a prime example of successful analog development. It is a benzothiophene (B83047) analog of raloxifene, designed with an oxygen modification that resulted in improved oral bioavailability and increased ER binding affinity and antiestrogenic properties.

Further research could build upon this foundation to create new analogs or derivatives with even more desirable pharmacological profiles. Studies have shown that arzoxifene is rapidly metabolized to an active compound, desmethylarzoxifene (LY-335563). This metabolite appears to be an even more potent inhibitor of breast cancer cells than arzoxifene or tamoxifen, highlighting that structural modifications can yield significant gains in potency.

Future drug development efforts could focus on:

Enhancing Potency: Creating derivatives that have a higher binding affinity for the estrogen receptor or greater efficacy in recruiting co-repressors in cancer cells.

Improving Selectivity: Modifying the structure to further amplify the desired tissue-specific effects, for instance, by maximizing bone agonist activity while completely eliminating any potential for uterine stimulation.

Optimizing Pharmacokinetics: Developing analogs with altered absorption, distribution, metabolism, and excretion (ADME) properties to improve half-life or reduce the potential for drug-drug interactions.

The precedent set by the successful evolution from raloxifene to the more potent arzoxifene suggests that further refinement of the benzothiophene scaffold is a viable and promising research direction.

Re-evaluation of this compound's Therapeutic Potential in Niche Clinical Settings

The decision to halt the development of arzoxifene was based on its failure to meet secondary endpoints, such as reduction in non-vertebral fractures and cardiovascular events, in a broad population of postmenopausal women. However, this broad-strokes outcome may obscure its potential value in more specific, niche clinical scenarios.

A critical piece of evidence supporting re-evaluation is a 2015 network meta-analysis which found that arzoxifene reduced the risk of breast cancer significantly more than either raloxifene or tamoxifen. This finding, in contrast to earlier head-to-head trial results in advanced cancer, suggests its preventative capabilities may be superior and warrant a second look.

Future research should focus on re-assessing arzoxifene in well-defined patient populations where its unique benefit-risk profile may be advantageous. Potential niche settings include:

High-Risk Breast Cancer Prevention: For postmenopausal women at very high risk for developing ER-positive breast cancer, where the superior risk reduction suggested by the meta-analysis could be clinically meaningful.

Treatment-Refractory Endometrial Cancer: Building on the positive phase II data, further trials could confirm its efficacy in patients with advanced or recurrent endometrial cancer who have failed other therapies.

Patients with Tamoxifen Intolerance: As an alternative SERM for patients who cannot tolerate tamoxifen, given its lack of uterotrophic effects.

A targeted re-evaluation in these specific contexts could potentially salvage a promising compound and provide a new therapeutic option for underserved patient groups.

Q & A

Q. What is the molecular mechanism of arzoxifene hydrochloride as a selective estrogen receptor modulator (SERM), and how does it differ from other SERMs like tamoxifen or raloxifene?

this compound binds to estrogen receptors (ERs) as a mixed agonist/antagonist, exhibiting tissue-specific effects. It demonstrates higher anti-estrogenic potency in mammary tissue and reduced uterine estrogenicity compared to raloxifene or tamoxifen . Methodologically, receptor-binding assays (e.g., competitive radioligand binding) and in vivo uterine weight assays in ovariectomized rodent models are used to quantify tissue selectivity .

Q. What in vitro assays are recommended to evaluate arzoxifene's anti-estrogenic activity in breast cancer cell lines?

Estrogen-dependent proliferation assays (e.g., MCF-7 cell lines) and ER transcriptional activity assays (e.g., luciferase reporter gene systems) are standard. Arzoxifene’s potency can be benchmarked against tamoxifen using dose-response curves and IC50 calculations .

Q. How is the purity and structural identity of this compound validated in experimental studies?

Analytical techniques include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. These methods align with pharmacopeial standards for SERMs .

Advanced Research Questions

Q. How can researchers design in vivo studies to reconcile conflicting data on arzoxifene’s bone-protective effects versus its uterine safety profile?

Utilize ovariectomized rodent models to simulate postmenopausal conditions. Measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DEXA) and assess uterine histology for hyperplasia. Longitudinal studies with dose-ranging groups (e.g., 0.1–10 mg/kg/day) can clarify dose-dependent effects .

Q. What experimental strategies address discrepancies in cross-resistance data between arzoxifene and tamoxifen in ER-positive breast cancer models?

Conduct parallel in vitro and in vivo resistance induction studies. For example, expose tamoxifen-resistant MCF-7 xenografts to arzoxifene and monitor tumor growth kinetics. Transcriptomic profiling (e.g., RNA-seq) of ER co-regulators (e.g., AIB1) may identify resistance mechanisms .

Q. How can response surface methodology (RSM) optimize arzoxifene formulations for enhanced bioavailability in preclinical studies?

Apply Box-Behnken or central composite designs to evaluate variables like phospholipid concentration, surfactant ratio, and sonication time. Dependent parameters include entrapment efficiency, particle size, and transdermal flux, as demonstrated in raloxifene hydrochloride studies .

Q. What pharmacokinetic modeling approaches are suitable for predicting arzoxifene’s tissue distribution and elimination half-life?

Compartmental modeling using non-linear mixed-effects (NLME) software (e.g., NONMEM) can integrate plasma concentration-time data from multiple species. Validate models with autoradiography or mass spectrometry imaging to quantify tissue-specific accumulation .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., compare ER binding affinity with transcriptional activity assays) and meta-analysis of preclinical/clinical datasets .
  • Reproducibility : Adhere to guidelines for rigorous experimental reporting, including detailed synthesis protocols, statistical power calculations, and independent replication cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arzoxifene Hydrochloride
Reactant of Route 2
Reactant of Route 2
Arzoxifene Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.